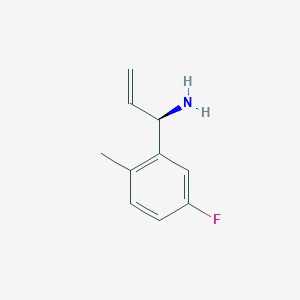![molecular formula C9H7NO2S B13036531 3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
3-Methylthieno[2,3-c]pyridine-7-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthieno[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid makes it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of alkylating reagents with carbonyl compounds functionalized by CH-acids, initiated by the Knoevenagel reaction . This reaction is carried out in ethanol with short-term boiling in the presence of triethylamine (Et3N). The probable reaction scheme includes the formation of a Knoevenagel alkene, which is intramolecularly cyclized into a thioxopyridine intermediate. This intermediate undergoes regioselective alkylation and intramolecular cyclization to form the final thienopyridine structure .
Industrial Production Methods
Industrial production methods for 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, are likely applicable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylthieno[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyridine ring .
Applications De Recherche Scientifique
3-Methylthieno[2,3-c]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, thienopyridine derivatives have been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the kinase’s activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making these compounds potential anticancer agents .
Comparaison Avec Des Composés Similaires
3-Methylthieno[2,3-c]pyridine-7-carboxylic acid can be compared with other thienopyridine derivatives, such as:
7-Methylthieno[3,2-b]pyridine: Similar structure but different substitution pattern, leading to distinct biological activities.
Thieno[2,3-b]pyridine derivatives: Known for their pharmacological activities, including anticancer and antiviral properties.
Thieno[2,3-c]pyridine-6-carboxamide: Used as kinase inhibitors in drug discovery programs.
The uniqueness of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7NO2S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
3-methylthieno[2,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c1-5-4-13-8-6(5)2-3-10-7(8)9(11)12/h2-4H,1H3,(H,11,12) |
Clé InChI |
UHNDOKPTJHCBBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1C=CN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
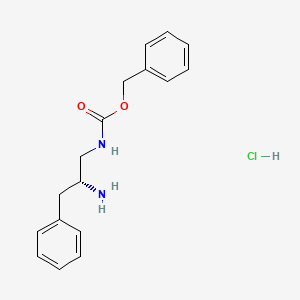
![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
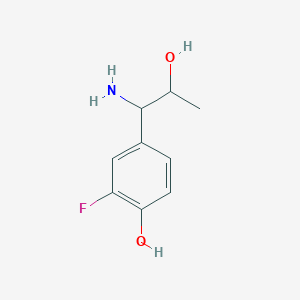
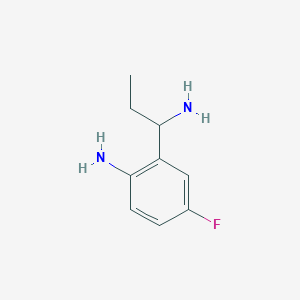
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
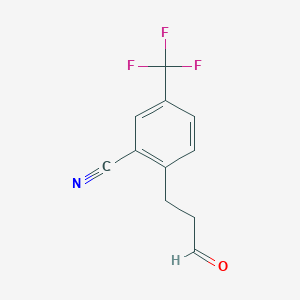
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
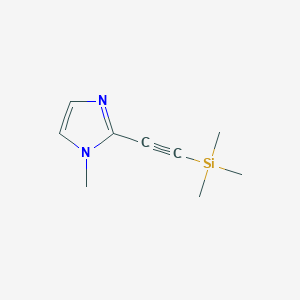
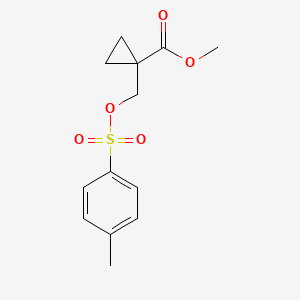
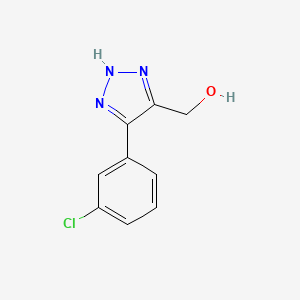
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
